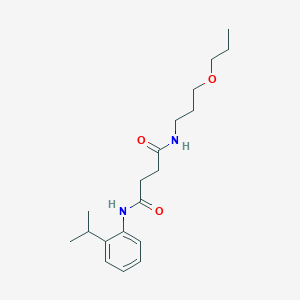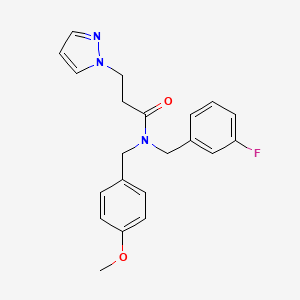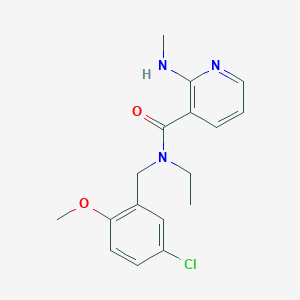
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide, also known as AZD7325, is a compound that belongs to the class of benzodiazepines. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用機序
The mechanism of action of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is similar to other benzodiazepines, which act on the gamma-aminobutyric acid (GABA) receptor. N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide binds to the alpha2 and alpha3 subunits of the GABA receptor, resulting in an increase in the activity of GABA, which is an inhibitory neurotransmitter. This leads to a decrease in neuronal excitability, resulting in the anxiolytic and anticonvulsant effects of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase GABAergic neurotransmission, resulting in a decrease in neuronal excitability. In addition, N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One of the advantages of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is its high selectivity for the alpha2 and alpha3 subunits of the GABA receptor, which may result in fewer side effects compared to other benzodiazepines. However, one limitation of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is its short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for the research on N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide. One potential area of research is the investigation of its use in the treatment of post-traumatic stress disorder (PTSD). Another potential area of research is the investigation of its use in combination with other drugs for the treatment of anxiety and depression. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide in clinical settings.
Conclusion:
In conclusion, N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is a promising compound with potential therapeutic applications in various neurological disorders. Its high selectivity for the alpha2 and alpha3 subunits of the GABA receptor may result in fewer side effects compared to other benzodiazepines. However, further research is needed to better understand its long-term safety and efficacy in clinical settings.
合成法
The synthesis of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide involves a series of chemical reactions that start with the reaction of 2-isopropylphenyl magnesium bromide with 3-bromo-1-chloropropane. The resulting product is then reacted with succinic anhydride to form the final compound. The synthesis process has been optimized to produce high yields of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide with good purity.
科学的研究の応用
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, antidepressant, and anticonvulsant properties in preclinical studies. In addition, N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has also been investigated for its potential use in the treatment of alcohol use disorder and insomnia.
特性
IUPAC Name |
N'-(2-propan-2-ylphenyl)-N-(3-propoxypropyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-4-13-24-14-7-12-20-18(22)10-11-19(23)21-17-9-6-5-8-16(17)15(2)3/h5-6,8-9,15H,4,7,10-14H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJGXVBCUJBYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCNC(=O)CCC(=O)NC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[benzyl(3-hydroxy-2-methylpropyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B5903922.png)
![N-1-adamantyl-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]malonamide](/img/structure/B5903928.png)

![N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
![N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine](/img/structure/B5903947.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)
![1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide](/img/structure/B5903961.png)

![2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)
![2-[3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]-N-(2-ethyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903976.png)
![N-methyl-2-({[2-(propylthio)pyrimidin-5-yl]methyl}amino)ethanesulfonamide](/img/structure/B5903983.png)

![N-[(1S)-3-methyl-1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5903999.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(propionylamino)benzamide](/img/structure/B5904004.png)